molecular formula C16H17FN2O4 B2356824 [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate CAS No. 871544-72-8

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate

Cat. No.: B2356824
CAS No.: 871544-72-8
M. Wt: 320.32
InChI Key: MYBHPTJKOFWOLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a carbamoyl group, and a fluoro-methoxybenzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyanocyclopentyl group: This can be achieved through the reaction of cyclopentanone with cyanide sources under basic conditions.

    Introduction of the carbamoyl group: This step involves the reaction of the cyanocyclopentyl intermediate with isocyanates or carbamoyl chlorides.

    Attachment of the fluoro-methoxybenzoate moiety: This final step can be accomplished through esterification reactions using 2-fluoro-4-methoxybenzoic acid and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving its functional groups.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-chloro-4-methoxybenzoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-hydroxybenzoate
  • [(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methylbenzoate

Uniqueness

[(1-Cyanocyclopentyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is unique due to the presence of both the fluoro and methoxy groups on the benzoate moiety, which can influence its reactivity and interactions with biological targets. This combination of functional groups may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O4/c1-22-11-4-5-12(13(17)8-11)15(21)23-9-14(20)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBHPTJKOFWOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC(=O)NC2(CCCC2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.